molecular formula C20H26O3 B1662495 beta-Estradiol 17-acetate CAS No. 1743-60-8

beta-Estradiol 17-acetate

Cat. No. B1662495
CAS RN: 1743-60-8
M. Wt: 314.4 g/mol
InChI Key: QAHOQNJVHDHYRN-SLHNCBLASA-N
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Description

Beta-Estradiol 17-acetate is an estrogen and an estrogen ester, specifically, the C17β acetate ester of estradiol . It is the C17β positional isomer of the better-known and clinically used estradiol ester estradiol acetate . It was never marketed . It is significantly associated with brain functions including neuroprotection, neurogenesis, and synaptic plasticity . Beta-Estradiol maintains bone homeostasis, and hence is preferred for osteoporosis therapy .


Molecular Structure Analysis

The crystal structure of the single component form of the primary female sex hormone, 17-β-estradiol (BES), is reported, solved from single crystals obtained by sublimation . The Z′ = 2 P 2 1 2 1 2 1 structure was computationally predicted as one of the thermodynamically plausible structures .

Safety And Hazards

Beta-Estradiol 17-acetate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Beta-Estradiol 17-acetate is significantly associated with brain functions including neuroprotection, neurogenesis, and synaptic plasticity . It maintains bone homeostasis, and hence is preferred for osteoporosis therapy . This indicates that it might have potential applications in treating neurological disorders and bone diseases .

properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHOQNJVHDHYRN-SLHNCBLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938492
Record name Estradiol 17beta-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Estradiol 17-acetate

CAS RN

1743-60-8
Record name Estradiol, 17-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1743-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Estradiol 17-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001743608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol 17beta-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17β)-3-Hydroxyestra-1,3,5(10)-trien-17-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL 17-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VM9HO33RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
A Rouch, S Carson, C Smith, S Patel, L Kudo - 2011 - Wiley Online Library
… Male groups included N+P, CA+P, and CA+E2 pellet (beta-estradiol 17-acetate). Pellets were purchased from Innovative Research, Sarasota, FL. Surgeries and implantations were …
Number of citations: 1 faseb.onlinelibrary.wiley.com
SG Han - Journal of Environmental Science International, 2004 - koreascience.kr
… Their relative proliferative effect (RPE) and the relative proliferative potency (RPP) were 20-65% and 0.01-1.0%, respectively, when compared with 1.0 nM of $\beta-Estradiol-17-acetate …
Number of citations: 2 koreascience.kr
M Shapiro, RA Argauer - The Canadian Entomologist, 2003 - cambridge.org
… DES, beta-estradiol 17-acetate, estrone acetate, and Tinopal LPW were obtained as powders (Sigma–Aldrich Chemical Co, St. Louis, Missouri) and were used at 1% (w/w). Bioassays …
Number of citations: 1 www.cambridge.org
K Dhangar, M Kumar - Science of the Total Environment, 2020 - Elsevier
In recent years, many biological and physicochemical treatment technologies have been investigated for the removal of the emerging contaminants (ECs) from the wastewater matrix. …
Number of citations: 190 www.sciencedirect.com
C Hu, B Sun, L Tang, M Liu, Z Huang, X Zhou, L Chen - Aquatic Toxicology, 2022 - Elsevier
… Furthermore, level of beta-estradiol 17-acetate, a metabolite of estradiol, was elevated by MeP in female zebrafish livers (Fig. 6D), which further evidences the endocrine disruptive …
Number of citations: 6 www.sciencedirect.com
Y Dancik, MA Miller, J Jaworska, GB Kasting - Advanced drug delivery …, 2013 - Elsevier
A comprehensive transient model of chemical penetration through the stratum corneum, viable epidermis and dermis formulated in terms of an Excel™ spreadsheet and associated add-…
Number of citations: 133 www.sciencedirect.com
Y Dancik, C Thompson, G Krishnan… - Toxicology of the …, 2010 - taylorfrancis.com
INTRODUCTION As the largest organ of the human body, the skin provides an exceptional heterogeneous interface to protect the internal organs from various physical and chemical …
Number of citations: 12 www.taylorfrancis.com
OG Jepps, Y Dancik, YG Anissimov… - Advanced drug delivery …, 2013 - Elsevier
Many drugs are presently delivered through the skin from products developed for topical and transdermal applications. Underpinning these technologies are the interactions between …
Number of citations: 293 www.sciencedirect.com
LP Padhye - Water Environment Research, 2015 - Wiley Online Library
… to high (50% to 90%) removal of nine TrOCs which included four PPCPs (primidone, metronidazole, triclosan, and amitriptyline), one steroid hormone (17 betaestradiol-17-acetate), one …
Number of citations: 3 onlinelibrary.wiley.com
A Roncaglioni - 2008 - search.proquest.com
Interest in computer-aided methods for investigating the biological field has increased significantly. One method is Quantitative Structure-Activity Relationships (QSAR), a valuable …
Number of citations: 1 search.proquest.com

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